Lufironil

Description

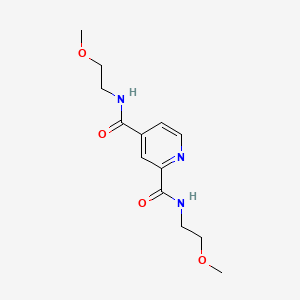

Structure

3D Structure

Properties

IUPAC Name |

2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCNGMPTCXPMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155802 | |

| Record name | Lufironil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128075-79-6 | |

| Record name | N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128075-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lufironil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufironil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUFIRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Lufironil (HOE 077): A Technical Guide to its Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lufironil, also known by its developmental code HOE 077, is a potent and specific inhibitor of prolyl 4-hydroxylase. This enzyme plays a critical role in the post-translational modification of proline residues in collagen, a key protein involved in the extracellular matrix. By inhibiting this enzyme, this compound effectively reduces collagen synthesis, making it a significant compound of interest for the development of anti-fibrotic therapies. Fibrotic diseases, such as liver fibrosis, are characterized by the excessive accumulation of collagen and other extracellular matrix components, leading to tissue scarring and organ dysfunction. This technical guide provides an in-depth overview of the discovery, initial synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and research.

Discovery and Rationale

This compound (HOE 077) was developed as a targeted inhibitor of prolyl 4-hydroxylase to address the unmet medical need for effective anti-fibrotic agents. The rationale behind its development lies in the critical role of prolyl 4-hydroxylase in collagen biosynthesis. The hydroxylation of proline residues is an essential step for the formation of stable triple-helical collagen molecules. Inhibition of this enzymatic step was hypothesized to selectively reduce the production of mature collagen, thereby mitigating the progression of fibrotic diseases.

Chemical Properties and Structure

This compound is chemically known as N,N'-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. Its chemical structure and basic properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N,N'-Bis(2-methoxyethyl)pyridine-2,4-dicarboxamide |

| Synonyms | This compound, HOE 077 |

| CAS Number | 128075-79-6 |

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 281.31 g/mol |

| Appearance | Solid powder |

| Purity | >98% (commercially available) |

Initial Synthesis

Conceptual Synthetic Workflow

Caption: Conceptual synthetic workflow for this compound.

General Experimental Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: Pyridine-2,4-dicarboxylic acid is converted to a more reactive species, such as an acyl chloride. This can be achieved by reacting the dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating.

-

Amide Formation: The resulting pyridine-2,4-dicarbonyl dichloride is then reacted with 2-methoxyethylamine. This reaction is usually performed in an aprotic solvent such as DCM or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloric acid byproduct. The amine is typically added dropwise to the solution of the acyl chloride at a low temperature (e.g., 0 °C) to control the reaction's exothermicity.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.

Mechanism of Action: Prolyl 4-Hydroxylase Inhibition

This compound exerts its anti-fibrotic effects by inhibiting the enzyme prolyl 4-hydroxylase. This enzyme is a key catalyst in the hydroxylation of proline residues within procollagen chains, a critical step for the formation of a stable collagen triple helix at body temperature.

Signaling Pathway of Collagen Synthesis and Inhibition by this compound

Caption: Inhibition of collagen synthesis by this compound.

By inhibiting prolyl 4-hydroxylase, this compound prevents the formation of hydroxyproline, leading to the synthesis of under-hydroxylated procollagen chains. These chains are unable to form a stable triple helix at physiological temperatures and are subsequently targeted for intracellular degradation, resulting in a significant reduction in the secretion of mature collagen.

Preclinical Efficacy in Liver Fibrosis

The anti-fibrotic potential of this compound (HOE 077) has been evaluated in various preclinical models of liver fibrosis. These studies have demonstrated its ability to reduce collagen deposition and ameliorate liver injury.

Summary of In Vivo Efficacy Data in a Rat Model of Liver Fibrosis

A key study investigated the effects of HOE 077 in a rat model of liver fibrosis induced by pig serum. The following table summarizes the key findings.

| Parameter | Control Group | Pig Serum Group | Pig Serum + HOE 077 (100 ppm) | Pig Serum + HOE 077 (200 ppm) |

| Liver Hydroxyproline (µg/g wet weight) | 105 ± 15 | 350 ± 50 | 250 ± 45 | 181 ± 39 |

| α-SMA Positive Area (%) | < 0.1 | 2.94 ± 2.14 | Not Reported | 1.17 ± 0.88 |

| Procollagen α2(I) mRNA (relative units) | 100 | 486 ± 102 | Not Reported | 151 ± 36 |

| Procollagen α1(III) mRNA (relative units) | 100 | 276 ± 127 | Not Reported | 160 ± 67 |

Data are presented as mean ± standard deviation. α-SMA: alpha-smooth muscle actin, a marker of hepatic stellate cell activation.

Experimental Protocol: Pig Serum-Induced Liver Fibrosis in Rats

The following provides a detailed methodology for the in vivo study cited above:

-

Animal Model: Male Wistar rats were used in the study.

-

Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal injections of 0.5 ml of pig serum twice a week for 10 weeks.

-

Treatment: HOE 077 was administered in the diet at concentrations of 100 ppm and 200 ppm throughout the 10-week study period.

-

Endpoint Analysis:

-

Histology: Liver tissue was stained with hematoxylin and eosin (H&E), Azan stain for collagen, and immunohistochemically for α-smooth muscle actin (α-SMA).

-

Hydroxyproline Assay: The total collagen content in the liver was quantified by measuring the hydroxyproline content.

-

Gene Expression Analysis: The mRNA levels of type I and type III procollagen were determined by Northern blot analysis.

-

Electron Microscopy: Ultrastructural changes in the liver, including the morphology of hepatic stellate cells, were examined.

-

Experimental Workflow for In Vivo Study

Caption: Workflow of the preclinical liver fibrosis study.

Conclusion

This compound (HOE 077) represents a significant advancement in the quest for targeted anti-fibrotic therapies. Its specific mechanism of action, the inhibition of prolyl 4-hydroxylase, offers a promising approach to selectively reduce collagen synthesis and deposition in fibrotic tissues. The preclinical data strongly support its efficacy in animal models of liver fibrosis. Further research and development of this compound and similar prolyl 4-hydroxylase inhibitors may lead to novel treatments for a range of debilitating fibrotic diseases. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its discovery, synthesis, and preclinical validation.

N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted physicochemical properties, a hypothetical synthesis protocol, and standard characterization methodologies for the novel compound N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide. Due to the absence of published experimental data for this specific molecule, this document leverages established chemical principles and computational models to offer a foundational resource for researchers interested in its synthesis and evaluation. The guide is intended to support further investigation into this and related compounds within the domain of medicinal chemistry and drug discovery.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of experimental data, computational methods provide reliable estimations of these key parameters. The predicted properties for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, based on its chemical structure, are summarized in Table 1. These values were calculated using established algorithms and provide a preliminary assessment of the compound's characteristics.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C13H19N3O4 | Defines the elemental composition. |

| Molecular Weight | 281.31 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol/Water Partition Coefficient) | 0.85 | Indicates the lipophilicity of the molecule, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 87.9 Ų | Predicts the compound's ability to cross cell membranes. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds, influencing binding interactions. |

| Hydrogen Bond Acceptors | 5 | Number of N or O atoms, crucial for molecular recognition. |

| pKa (most acidic) | 13.5 | Predicts the ionization state of the molecule at physiological pH. |

| pKa (most basic) | 2.1 | Predicts the ionization state of the molecule at physiological pH. |

Table 1: Predicted Physicochemical Properties of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.

Hypothetical Synthesis Protocol

The synthesis of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide can be envisioned through the amidation of a suitable pyridine-2,4-dicarboxylic acid derivative with 2-methoxyethylamine. A common and effective method for amide bond formation is the use of a coupling agent.

Reaction Scheme:

Pyridine-2,4-dicarboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting pyridine-2,4-dicarbonyl dichloride is then reacted with an excess of 2-methoxyethylamine to yield the desired product.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: To a solution of pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (2.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude pyridine-2,4-dicarbonyl dichloride.

-

Amidation: Dissolve the crude pyridine-2,4-dicarbonyl dichloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-methoxyethylamine (2.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3 equivalents) in anhydrous DCM. Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography or LC-MS), quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.

Characterization Methodologies

Following synthesis and purification, a comprehensive characterization is essential to confirm the identity, purity, and structure of the compound. The following analytical techniques are standard for the characterization of novel organic molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons, confirming the presence of the methoxyethyl and pyridine moieties.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition. This is a crucial step for verifying the molecular formula.

-

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a pure substance.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) and N-H bonds.

-

Melting Point Determination: To determine the melting point range of the solid compound, which is a physical constant that can be used as an indicator of purity.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a general context for the application of such a compound in drug discovery.

Caption: Synthesis and characterization workflow for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.

Caption: A generalized workflow for the drug discovery and development process.

An In-Depth Technical Guide to N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide Structural Analogs and Derivatives as Prolyl 4-Hydroxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, also known as Lufironil or HOE 077, and its structural analogs represent a promising class of antifibrotic agents. Their primary mechanism of action involves the inhibition of prolyl 4-hydroxylase (P4H), a critical enzyme in collagen biosynthesis. By inhibiting P4H, these compounds effectively modulate the activation of hepatic stellate cells (HSCs), key mediators of fibrosis in the liver. This technical guide provides a comprehensive overview of the structural analogs and derivatives of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, their structure-activity relationships (SAR), quantitative inhibitory data, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the involved signaling pathways.

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, and kidneys. A pivotal step in the fibrotic cascade is the hydroxylation of proline residues in procollagen, a reaction catalyzed by prolyl 4-hydroxylase (P4H). This post-translational modification is essential for the formation of stable collagen triple helices. Consequently, inhibition of P4H presents a compelling therapeutic strategy for mitigating fibrosis.

N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide (this compound, HOE 077) and its close analog, Safironil, have emerged as potent inhibitors of P4H. These compounds are based on a central pyridine-2,4-dicarboxamide scaffold and have demonstrated significant antifibrotic efficacy by preventing the activation of hepatic stellate cells. This guide delves into the chemical and biological landscape of these compounds, offering valuable insights for researchers and professionals engaged in the development of novel antifibrotic therapies.

Structural Analogs and Derivatives: Quantitative Data

The core of the antifibrotic activity of this class of compounds lies in the pyridine-2,4-dicarboxamide moiety, which mimics the 2-oxoglutarate co-substrate of prolyl 4-hydroxylase. Variations in the substituents at the N2 and N4 positions significantly influence the inhibitory potency. The following table summarizes the quantitative data for key structural analogs and derivatives.

| Compound Name/Reference | Structure | Target Enzyme | IC50 (µM) | Cell-Based Activity |

| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide (this compound, HOE 077) |

| Prolyl 4-Hydroxylase | Not explicitly reported in µM, but effective in vivo | Prevents activation of hepatic stellate cells |

| Safironil | Prolyl 4-Hydroxylase | Not explicitly reported in µM, but effective in vivo | Prevents activation of hepatic stellate cells | |

| Pyridine-2,4-dicarboxylic acid | Prolyl 4-Hydroxylase | ~2 | Half-maximal inhibition of hydroxyproline formation in calvaria at 650 µM | |

| Diethyl-2,4-pyridinedicarboxylate | Prolyl 4-Hydroxylase (pro-inhibitor) | >1000 (inactive in vitro) | Half-maximal inhibition of hydroxyproline formation in calvaria at 10 µM | |

| [2,2'-Bipyridine]-5,5'-dicarboxylic acid | Prolyl 4-Hydroxylase | 0.19[1] | Potent inhibitor in vitro |

Experimental Protocols

General Synthesis of N2,N4-Disubstituted-2,4-pyridinedicarboxamide Derivatives

This protocol outlines a general method for the synthesis of N2,N4-disubstituted-2,4-pyridinedicarboxamide analogs, based on standard amidation procedures.

Materials:

-

Pyridine-2,4-dicarboxylic acid

-

Thionyl chloride or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Desired primary or secondary amine (e.g., 2-methoxyethylamine)

-

Triethylamine (Et3N) or other suitable base

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Acid Chloride Formation: To a solution of pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude pyridine-2,4-dicarbonyl dichloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (2.5 equivalents) and triethylamine (3 equivalents) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N2,N4-disubstituted-2,4-pyridinedicarboxamide.

Prolyl 4-Hydroxylase Inhibition Assay (Cell-Based)

This protocol is adapted from a cell-based assay for screening P4H inhibitors in hepatic stellate cells.

Materials:

-

HSC-T6 (immortalized rat hepatic stellate cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Ascorbate

-

Cobalt chloride (optional, for inducing hypoxic conditions chemically)

-

Test compounds (e.g., N2,N4-disubstituted-2,4-pyridinedicarboxamide analogs)

-

Hydroxyproline assay kit

Procedure:

-

Cell Culture and Treatment: Culture HSC-T6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2. Seed the cells in 6-well plates and allow them to adhere overnight.

-

Induction of Collagen Synthesis: To induce collagen synthesis and P4H activity, treat the cells with ascorbate (50 µM). For mimicking hypoxia, either place the cells in a hypoxic chamber (1% O2) or add cobalt chloride (5 µM) to the culture medium.

-

Inhibitor Treatment: Add the test compounds at various concentrations to the cell culture medium and incubate for 24 hours.

-

Hydroxyproline Quantification: After incubation, harvest the cells and hydrolyze the cell pellet in 6M HCl at 110 °C for 18-24 hours. Neutralize the hydrolysate and measure the hydroxyproline content using a commercial hydroxyproline assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of hydroxyproline production for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

In Silico Modeling of PHD2 Inhibition: A Technical Guide to N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide Binding

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to model the binding of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide to Prolyl Hydroxylase Domain 2 (PHD2). Prolyl hydroxylase inhibitors are a promising class of drugs for the treatment of anemia associated with chronic kidney disease. This document outlines the computational and experimental workflows for characterizing the interaction between small molecule inhibitors and PHD2, a key oxygen sensor in the hypoxia-inducible factor (HIF) signaling pathway. Due to the limited availability of specific binding data for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in the public domain, this guide utilizes data for a representative PHD2 inhibitor, Vadadustat, to illustrate the data presentation and methodologies. This approach provides a practical template for researchers engaged in the discovery and development of novel PHD2 inhibitors.

Introduction: The Role of PHD2 in Cellular Oxygen Sensing

Prolyl Hydroxylase Domain 2 (PHD2) is a critical enzyme in the cellular response to changes in oxygen availability. Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. In hypoxic (low oxygen) conditions, PHD2 activity is inhibited due to the lack of its co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.

Inhibition of PHD2 can mimic a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of erythropoietin (EPO), which stimulates red blood cell production. This mechanism of action makes PHD2 an attractive therapeutic target for the treatment of anemia. N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is a member of the 2,4-pyridinedicarboxamide class of compounds, which have been investigated as potential PHD2 inhibitors.

PHD2 Signaling Pathway

The canonical signaling pathway involving PHD2 is central to cellular oxygen homeostasis. The following diagram illustrates the key events in this pathway under both normoxic and hypoxic conditions.

In Silico Modeling of Ligand Binding

Computational methods are invaluable for predicting and analyzing the binding of small molecules to their protein targets. The following sections detail a typical in silico workflow for studying the interaction of a ligand, such as N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, with PHD2.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and for virtual screening of compound libraries.

-

Protein Preparation:

-

Obtain the crystal structure of human PHD2 from the Protein Data Bank (PDB). For this example, PDB ID: 5L9B (PHD2 in complex with Vadadustat) is used.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide using a molecular builder.

-

Assign partial charges to the ligand atoms.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on PHD2 based on the location of the co-crystallized ligand (Vadadustat) in the template structure.

-

Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site.

-

Generate a set of possible binding poses and rank them based on a scoring function.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding interactions in a solvated environment.

-

System Preparation:

-

Use the best-ranked docked pose of the PHD2-ligand complex from the molecular docking step as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field (e.g., AMBER, CHARMM, GROMOS) for both the protein and the ligand.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

-

Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure stable temperature and pressure.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand interactions.

-

-

Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.

-

Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

-

In Silico Workflow Diagram

The following diagram illustrates the logical flow of the in silico modeling process.

An In-depth Technical Guide on the Early Research of Galunisertib's Biological Activity in Liver Fibrosis

Disclaimer: Initial searches for "Lufironil" did not yield relevant information regarding its biological activity. This guide has been prepared using Galunisertib (LY2157299) , a well-researched inhibitor of the TGF-β pathway active in liver fibrosis, as an illustrative example to fulfill the user's request for a detailed technical whitepaper.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] A central mediator in the pathogenesis of liver fibrosis is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2][3] This pathway's dysregulation is a critical pathogenic mechanism, driving the activation of hepatic stellate cells (HSCs) into myofibroblasts, the primary producers of ECM components.[2][3]

Galunisertib (LY2157299) is a small molecule inhibitor that selectively targets the TGF-β receptor I (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5] By inhibiting the kinase activity of TβRI, Galunisertib effectively blocks the canonical TGF-β signaling cascade, presenting a promising therapeutic strategy for liver fibrosis.[5] This document summarizes the early preclinical research elucidating the biological activity and anti-fibrotic potential of Galunisertib.

Mechanism of Action

Galunisertib functions as a potent and selective, ATP-mimetic inhibitor of the TβRI (ALK5) serine/threonine kinase.[4] The canonical TGF-β signaling pathway is initiated when TGF-β binds to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TβRI at its glycine-serine rich (GS) domain.[3] This activation of TβRI leads to the phosphorylation of downstream signaling proteins, specifically the receptor-activated SMADs (R-SMADs), SMAD2 and SMAD3.[3]

Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD4. This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of numerous pro-fibrotic genes, including collagens and other ECM components.[4]

Galunisertib exerts its effect by preventing the phosphorylation of SMAD2, thereby abrogating the activation of this canonical pathway.[5] This inhibition has been demonstrated to be a central mechanism of its anti-fibrotic action.

Signaling Pathway Visualization

The following diagram illustrates the TGF-β signaling pathway and the inhibitory action of Galunisertib.

References

- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emergence of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide in Cellular Oxygen Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular adaptation to changes in oxygen availability is a fundamental process crucial for survival and is implicated in a range of physiological and pathological conditions, including angiogenesis, erythropoiesis, and cancer progression. The hypoxia-inducible factor (HIF) signaling pathway is the master regulator of the cellular response to hypoxia. A key control point in this pathway is the oxygen-dependent degradation of the HIF-α subunit, which is mediated by prolyl hydroxylase domain (PHD) enzymes. Small molecule inhibitors of PHDs have emerged as a promising therapeutic strategy to mimic a hypoxic response by stabilizing HIF-α. This technical guide focuses on the putative role of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, a compound featuring the pyridinedicarboxamide scaffold characteristic of known PHD inhibitors. While direct experimental data for this specific molecule is not extensively available in the public domain, this document will provide an in-depth overview of the established mechanism of action for this class of compounds, relevant quantitative data from analogous molecules, detailed experimental protocols for their characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen is primarily orchestrated by the HIF family of transcription factors. Under normoxic conditions, the HIF-1α subunit is hydroxylated on specific proline residues by PHD enzymes. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, allowing HIF-1α to accumulate, translocate to the nucleus, and heterodimerize with the constitutively expressed HIF-1β subunit. This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various adaptive processes, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and metabolic reprogramming.

N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide: A Putative PHD Inhibitor

The chemical structure of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, with its central pyridinedicarboxamide core, strongly suggests its function as a competitive inhibitor of PHD enzymes. This scaffold mimics the binding of the PHD co-substrate 2-oxoglutarate, thereby blocking the hydroxylation of HIF-1α. By inhibiting PHD activity, this compound is expected to stabilize HIF-1α even under normoxic conditions, effectively inducing a hypoxic response.

Mechanism of Action

The proposed mechanism of action for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is the inhibition of prolyl hydroxylase enzymes. This leads to the stabilization of HIF-1α, which then initiates a downstream signaling cascade.

Quantitative Data for Analogous Pyridinedicarboxamide PHD Inhibitors

While specific data for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is limited, the following table summarizes the in vitro inhibitory activity (IC50 values) of several analogous compounds with the pyridinedicarboxamide scaffold against PHD2, the primary isoform responsible for HIF-1α hydroxylation.

| Compound ID | Scaffold | PHD2 IC50 (nM) | Reference |

| Compound A | Tetrahydropyridin-4-ylpicolinoylglycine | 6.55 ± 0.41 | [1] |

| Compound B | 4-Hydroxypyrimidine | 256 | [2] |

| Compound C | 5-Amide substituted pyridine-2-carboxylic acid | >1000 | [3] |

| Roxadustat (FG-4592) | Isoquinolinecarboxamide | ~70-100 | |

| Vadadustat (AKB-6548) | Glycinamide | ~1000 |

Note: The IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Characterization

The characterization of a putative PHD inhibitor like N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular activity.

In Vitro PHD2 Enzyme Inhibition Assay (Time-Resolved FRET)

This assay measures the direct inhibition of PHD2 enzyme activity.

Principle: A biotinylated HIF-1α peptide substrate is hydroxylated by recombinant PHD2. A europium-labeled anti-hydroxylated HIF-1α antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the peptide is hydroxylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

Recombinant human PHD2 enzyme.

-

Biotinylated HIF-1α peptide substrate.

-

2-oxoglutarate, FeSO4, and Ascorbic Acid.

-

Test compound (N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide) serially diluted in DMSO.

-

Europium-labeled anti-hydroxy-HIF-1α antibody.

-

Streptavidin-APC conjugate.

-

-

Assay Procedure:

-

Add 5 µL of serially diluted test compound to the wells of a 384-well plate.

-

Add 10 µL of a solution containing PHD2, FeSO4, and the biotinylated HIF-1α peptide in assay buffer.

-

Initiate the reaction by adding 5 µL of a solution containing 2-oxoglutarate and ascorbic acid in assay buffer.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of a solution containing EDTA, the europium-labeled antibody, and streptavidin-APC.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm.

-

Plot the ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of the compound to stabilize HIF-1α in a cellular context.[4][5]

Principle: Cells are treated with the test compound, and the levels of HIF-1α protein are measured by Western blotting.[4][5]

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.[4]

-

Treat the cells with increasing concentrations of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide for 4-6 hours under normoxic conditions.[4] A positive control, such as CoCl2 or deferoxamine (DFO), should be included.[5]

-

-

Protein Extraction:

-

Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an 8% SDS-PAGE gel.[5]

-

Transfer the proteins to a PVDF membrane.[5]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[5]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

HRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1.[7][8][9]

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs is transfected into cells.[7][9] HIF-1α stabilization by the test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.[7]

Protocol:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.

-

Incubate for 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

-

Conclusion

While direct experimental evidence for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is not yet widely published, its chemical structure strongly suggests its role as a prolyl hydroxylase inhibitor. This class of compounds holds significant therapeutic potential for conditions such as anemia of chronic kidney disease by stabilizing HIF-1α and upregulating the expression of erythropoietin and genes involved in iron metabolism. The experimental protocols and methodologies detailed in this guide provide a comprehensive framework for the characterization of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide and other novel PHD inhibitors, from initial in vitro screening to cell-based validation of their mechanism of action. Further investigation into the efficacy, selectivity, and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on Pyridine Dicarboxamide Compounds in Enzymology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on pyridine dicarboxamide compounds and their significant role in enzymology and drug discovery. The unique structural features of the pyridine dicarboxamide scaffold have positioned it as a privileged pharmacophore in the design of potent and selective enzyme inhibitors. This document delves into the synthesis, experimental evaluation, and mechanisms of action of these compounds against various key enzymatic targets.

Introduction to Pyridine Dicarboxamide Compounds

Pyridine dicarboxamide derivatives are a class of organic compounds characterized by a central pyridine ring bearing two carboxamide functional groups. The nitrogen atom within the pyridine ring and the amide functionalities provide crucial points of interaction with biological macromolecules, particularly enzymes, making them attractive candidates for the development of therapeutic agents.[1][2] The versatility of this scaffold allows for diverse chemical modifications, enabling the fine-tuning of their inhibitory activity and selectivity against a range of enzymes implicated in various diseases.[3]

Synthesis of Pyridine Dicarboxamide Derivatives

The synthesis of symmetric pyridine-2,6-dicarboxamides is typically achieved through a straightforward condensation reaction between pyridine-2,6-dicarbonyl dichloride and an appropriate amine. The following protocol is a representative example for the synthesis of N,N'-bis(4-bromophenyl)pyridine-2,6-dicarboxamide.

Experimental Protocol: Synthesis of N,N'-bis(4-bromophenyl)pyridine-2,6-dicarboxamide[4]

Materials:

-

Pyridine-2,6-dicarbonyl dichloride

-

4-bromoaniline

-

Dry tetrahydrofuran (THF)

-

Nitrogen gas

-

Magnetic stirrer

-

Condenser

-

Thermometer

-

Dropping funnel

-

Round-bottomed flask (100 ml, three-necked)

-

Water

-

5% NaOH solution

-

Methanol

-

Vacuum filtration apparatus

Procedure:

-

In a 100 ml three-necked round-bottomed flask equipped with a condenser, a nitrogen gas inlet tube, a thermometer, and a magnetic stirrer, dissolve 0.02 mol (3.44 g) of 4-bromoaniline in 25 mL of dry tetrahydrofuran (THF).

-

Stir the solution at 273–278 K (0–5 °C) for 30 minutes.

-

In a separate flask, dissolve 0.01 mol (2.04 g) of pyridine-2,6-dicarbonyl dichloride in 30 mL of THF.

-

Add the pyridine-2,6-dicarbonyl dichloride solution dropwise to the 4-bromoaniline solution using a dropping funnel while maintaining the temperature at 273–278 K.

-

Continue stirring for an additional hour under the same temperature conditions.

-

Raise the temperature of the reaction mixture to 308–313 K (35–40 °C) and continue stirring for 45 minutes.

-

Cool the flask to room temperature and pour the contents into water.

-

Allow the mixture to stand for 24 hours, during which a precipitate will form.

-

Filter the resulting dark brown precipitate and wash it with hot water, followed by a 5% NaOH solution.

-

Finally, wash the product with hot water and then with methanol.

-

Dry the purified product under a vacuum at 353 K (80 °C).

-

The crude product can be recrystallized from a THF-ethyl acetate mixture (1:2) for further purification.

Enzymatic Inhibition by Pyridine Dicarboxamide Compounds

Pyridine dicarboxamide derivatives have been shown to inhibit a variety of enzymes with significant therapeutic potential. This section details their activity against key enzymes and provides standardized protocols for assessing their inhibitory effects.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4][5] Pyridine dicarboxamide-based sulfonamides have emerged as potent inhibitors of these cancer-associated CAs.

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Pyridine-2,6-dicarboxamide sulfonamides | hCA I | 12.8–37.6 | [6] |

| Pyridine-2,6-dicarboxamide sulfonamides | hCA II | 17.8–46.7 | [6] |

This electrometric method measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.

Materials:

-

0.02 M Trizma buffer, pH 8.3

-

CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold water for 30 minutes)

-

Carbonic anhydrase enzyme solution

-

Pyridine dicarboxamide inhibitor solution

-

pH meter and electrode

-

Stopwatch

-

Ice bath

Procedure:

-

Blank Measurement (T₀):

-

Pipette 3.0 mL of the 0.02 M Trizma buffer into a small beaker placed in an ice bath.

-

Place the pH electrode into the buffer and ensure the temperature is 0-4°C.

-

Rapidly add 2.0 mL of CO₂-saturated water to the buffer.

-

Simultaneously start the stopwatch and record the time (in seconds) it takes for the pH to drop from 8.3 to 6.3. This is the blank time (T₀).

-

-

Enzyme Activity Measurement (T):

-

Pipette 3.0 mL of the 0.02 M Trizma buffer into a beaker in an ice bath.

-

Add a known concentration of the carbonic anhydrase enzyme solution.

-

Rapidly add 2.0 mL of CO₂-saturated water.

-

Start the stopwatch and record the time for the pH to drop from 8.3 to 6.3. This is the enzyme time (T).

-

-

Inhibitor Activity Measurement (Tᵢ):

-

Repeat the enzyme activity measurement, but pre-incubate the enzyme with the pyridine dicarboxamide inhibitor for a specified time before adding the CO₂-saturated water. This gives the inhibited time (Tᵢ).

-

Calculation of Inhibition:

The percentage of inhibition is calculated using the formula: % Inhibition = [ (Tᵢ - T) / (T₀ - T) ] x 100

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for diseases such as Alzheimer's disease and myasthenia gravis.[8] Pyridine dicarboxamide derivatives have demonstrated significant inhibitory activity against both AChE and BChE.

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Pyridine-2,6-dicarboxamide sulfonamides | Acetylcholinesterase (AChE) | 98.4–197.5 | [6] |

| Pyridine-2,6-dicarboxamide sulfonamides | Butyrylcholinesterase (BChE) | 82.2–172.7 | [6] |

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

0.1 M Phosphate buffer, pH 8.0

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Pyridine dicarboxamide inhibitor solution

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.

-

Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution and incubate at 37°C for 15 minutes.

-

Add 25 µL of ATCI solution to initiate the reaction.

-

Add 125 µL of DTNB solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

A control reaction without the inhibitor should be run in parallel.

Calculation of Inhibition:

The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9] COX-2 is an inducible isoform that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs. Certain pyridine dicarboxamide derivatives have shown potent and selective inhibition of COX-2.

This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.

Materials:

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Pyridine dicarboxamide inhibitor solution

-

96-well microplate

-

Microplate reader

Procedure:

-

To the wells of a 96-well plate, add the reaction buffer, heme, and the inhibitor solution at various concentrations.

-

Add the COX-2 enzyme solution and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Add the chromogenic substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set period.

-

A control reaction without the inhibitor should be run in parallel.

Calculation of Inhibition:

The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme that participates in both the citric acid cycle and the electron transport chain in mitochondria.[8] It oxidizes succinate to fumarate in the citric acid cycle and transfers electrons to the electron transport chain. Inhibition of SDH can disrupt cellular respiration and is a target for antifungal and anticancer agents. Pyridine carboxamides have been identified as potential SDH inhibitors.[8]

SDH activity can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Mitochondrial isolation buffer

-

Succinate solution

-

2,6-dichlorophenolindophenol (DCPIP) solution

-

Potassium cyanide (KCN) to inhibit Complex IV

-

Pyridine dicarboxamide inhibitor solution

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells).

-

In a cuvette, add the mitochondrial suspension, KCN, and the inhibitor solution at various concentrations.

-

Add DCPIP.

-

Initiate the reaction by adding succinate.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time.

-

A control reaction without the inhibitor should be run in parallel.

Calculation of Inhibition:

The rate of DCPIP reduction is determined from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

Conclusion and Future Directions

Pyridine dicarboxamide compounds represent a versatile and promising scaffold for the development of novel enzyme inhibitors. Their synthetic accessibility and the ability to modulate their structure to achieve high potency and selectivity make them valuable tools in drug discovery. The foundational studies highlighted in this guide demonstrate their potential to target a range of enzymes implicated in cancer, neurodegenerative diseases, and inflammatory disorders. Future research should focus on expanding the library of pyridine dicarboxamide derivatives, exploring their activity against other clinically relevant enzymes, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 6. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide, a potential building block in medicinal chemistry and materials science. Two effective synthesis routes are presented: a direct coupling method using N,N'-dicyclohexylcarbodiimide (DCC), and a two-step method involving the formation of an acyl chloride intermediate. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide is a disubstituted pyridine derivative with potential applications as a ligand in coordination chemistry, a precursor for pharmacologically active molecules, and a monomer in polymer synthesis. The presence of both amide and ether functionalities offers multiple points for further chemical modification and imparts specific solubility and binding properties. This application note details two reliable methods for its preparation from commercially available starting materials.

Chemical Reaction Scheme

Caption: Alternative synthesis routes for N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide.

Quantitative Data Summary

| Compound | Molar Mass ( g/mol ) | Starting Amount (mmol) | Volume/Mass | Expected Yield (%) | Product Mass (g) | Purity (by NMR) |

| 2,4-Pyridinedicarboxylic Acid | 167.12 | 10.0 | 1.67 g | - | - | >98% |

| 2-Methoxyethylamine | 75.11 | 22.0 | 2.0 mL | - | - | >98% |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 22.0 | 4.54 g | - | - | >98% |

| Thionyl Chloride (SOCl₂) | 118.97 | 25.0 | 1.8 mL | - | - | >98% |

| N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | 281.32 | - | - | ~85% (Method A) | ~2.39 | >95% |

| ~80% (Method B) | ~2.25 | >95% |

Experimental Protocols

Method A: Direct Amidation using DCC Coupling

This method facilitates the direct formation of amide bonds between 2,4-pyridinedicarboxylic acid and 2-methoxyethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

2,4-Pyridinedicarboxylic acid (1.67 g, 10.0 mmol)

-

2-Methoxyethylamine (2.0 mL, 22.0 mmol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (4.54 g, 22.0 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol)

-

Dichloromethane (CH₂Cl₂, 100 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a stirred suspension of 2,4-pyridinedicarboxylic acid and DMAP in 80 mL of dichloromethane at 0 °C (ice bath), add 2-methoxyethylamine.

-

DCC Addition: Dissolve DCC in 20 mL of dichloromethane and add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-5% methanol in dichloromethane) to yield the pure product.

Method B: Two-Step Synthesis via Acyl Chloride

This method involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by amidation.

Step 1: Synthesis of 2,4-Pyridinedicarbonyl dichloride

Materials:

-

2,4-Pyridinedicarboxylic acid (1.67 g, 10.0 mmol)

-

Thionyl chloride (SOCl₂) (3.6 mL, 50.0 mmol) or Oxalyl chloride ((COCl)₂) (2.2 mL, 25.0 mmol)

-

N,N-Dimethylformamide (DMF) (2-3 drops)

-

Anhydrous toluene or dichloromethane (50 mL)

Procedure:

-

Reaction Setup: Suspend 2,4-pyridinedicarboxylic acid in the chosen solvent. Add a catalytic amount of DMF.

-

Acyl Chloride Formation: Add thionyl chloride or oxalyl chloride dropwise at room temperature.

-

Reaction: Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

-

Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,4-pyridinedicarbonyl dichloride is typically used in the next step without further purification.

Step 2: Amidation

Materials:

-

Crude 2,4-pyridinedicarbonyl dichloride (from Step 1)

-

2-Methoxyethylamine (2.0 mL, 22.0 mmol)

-

Triethylamine (TEA) (3.1 mL, 22.0 mmol)

-

Anhydrous dichloromethane (100 mL)

Procedure:

-

Reaction Setup: Dissolve the crude acyl chloride in 50 mL of anhydrous dichloromethane and cool to 0 °C.

-

Amine Addition: In a separate flask, dissolve 2-methoxyethylamine and triethylamine in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred acyl chloride solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup and Purification: Follow the same workup and purification procedure as described in Method A (steps 4 and 5).

Characterization Data (Hypothetical)

-

Appearance: White to off-white solid.

-

Melting Point: 115-120 °C

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.80 (d, J=5.0 Hz, 1H, Py-H6), 8.55 (s, 1H, Py-H3), 8.20 (d, J=5.0 Hz, 1H, Py-H5), 7.8 (br t, 2H, NH), 3.65 (t, J=5.2 Hz, 4H, -CH₂-N), 3.55 (t, J=5.2 Hz, 4H, -CH₂-O), 3.35 (s, 6H, -O-CH₃).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.8 (C=O), 164.5 (C=O), 150.2 (Py-C), 148.5 (Py-C), 138.0 (Py-CH), 125.5 (Py-CH), 122.0 (Py-CH), 70.5 (-CH₂-O), 59.0 (-O-CH₃), 40.0 (-CH₂-N).

-

Mass Spectrometry (ESI+): m/z = 282.15 [M+H]⁺, 304.13 [M+Na]⁺.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

-

DCC is a potent skin sensitizer. Avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Cell-Based Assays to Determine HIF Stabilizer Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypoxia-Inducible Factors (HIFs) are key transcription factors that orchestrate the cellular response to low oxygen conditions (hypoxia). The stability and activity of the HIF-alpha subunit are tightly regulated by a class of prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid degradation. HIF stabilizers are small molecules that inhibit PHD activity, leading to the accumulation and activation of HIF-α even under normoxic conditions. This stabilization promotes the transcription of HIF target genes, which are involved in critical processes such as erythropoiesis, angiogenesis, and glucose metabolism. Consequently, HIF stabilizers are being actively investigated as therapeutic agents for conditions like anemia associated with chronic kidney disease.

This document provides detailed protocols for key cell-based assays to assess the activity of HIF stabilizers, enabling researchers to screen and characterize these compounds effectively.

Key Cell-Based Assays for HIF Stabilizer Activity

Several robust cell-based assays can be employed to determine the efficacy and potency of HIF stabilizers. These assays focus on different stages of the HIF signaling pathway, from the direct stabilization of the HIF-1α protein to the transcriptional activation of its target genes.

-

Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay: A high-throughput method to measure the transcriptional activity of HIF.

-

HIF-1α Immunofluorescence Staining: A qualitative and semi-quantitative method to visualize the nuclear translocation and accumulation of HIF-1α.

-

Quantitative PCR (qPCR) of HIF Target Genes: A quantitative method to measure the induction of downstream HIF target gene expression.

Data Presentation

The following tables summarize representative quantitative data for commercially available HIF stabilizers. The potency of these compounds can vary depending on the cell line and the specific assay used.

Table 1: Potency of HIF Stabilizers in a Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay

| Compound | Cell Line | EC50 (nM) |

| Roxadustat (FG-4592) | HEK293 | 150 - 300 |

| Vadadustat (AKB-6548) | Hep3B | 50 - 100 |

| Daprodustat (GSK1278863) | UT7/EPO | ~25 |

Table 2: Induction of HIF Target Gene Expression by HIF Stabilizers

| Compound (Concentration) | Cell Line | Target Gene | Fold Induction (mRNA) |

| Roxadustat (10 µM) | HepG2 | EPO | ~15-fold |

| Vadadustat (5 µM) | HK-2 | VEGFA | ~8-fold |

| Daprodustat (1 µM) | Caki-1 | GLUT1 | ~5-fold |

Signaling Pathway and Experimental Workflows

HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. HIF stabilizers inhibit PHDs, allowing HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β (ARNT), and bind to Hypoxia-Responsive Elements (HREs) in the promoters of target genes, thereby activating their transcription.

Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/HIF Stabilizer Treatment.

Experimental Workflow: HRE Luciferase Reporter Assay

This workflow outlines the key steps for assessing HIF stabilizer activity using a luciferase reporter assay.

Caption: Workflow for the HRE Luciferase Reporter Assay.

Experimental Workflow: HIF-1α Immunofluorescence Staining

This workflow details the procedure for visualizing HIF-1α stabilization and nuclear translocation.

Caption: Workflow for HIF-1α Immunofluorescence Staining.

Experimental Workflow: qPCR of HIF Target Genes

This workflow describes the steps to quantify the expression of HIF target genes.

Caption: Workflow for qPCR of HIF Target Genes.

Experimental Protocols

Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay

This assay provides a quantitative measure of HIF transcriptional activity.

Materials:

-

HEK293, Hep3B, or other suitable cell line

-

HRE-luciferase reporter plasmid (containing multiple copies of the HRE sequence upstream of a luciferase gene)

-

Control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

96-well white, clear-bottom tissue culture plates

-

HIF stabilizer compounds

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.

-

Compound Treatment: Prepare serial dilutions of the HIF stabilizer compounds in cell culture medium. Replace the medium on the cells with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for 6-24 hours. The optimal incubation time should be determined empirically.

-

Cell Lysis: Aspirate the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

-

Calculate the fold induction of HRE activity by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

-

Generate a dose-response curve by plotting the fold induction against the log of the compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

HIF-1α Immunofluorescence Staining

This method allows for the visualization of HIF-1α protein stabilization and its translocation to the nucleus.

Materials:

-

HeLa, U2OS, or other suitable cell line

-

Glass coverslips

-

Multi-well tissue culture plates

-

HIF stabilizer compounds

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-HIF-1α antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Sterilize glass coverslips and place them in the wells of a multi-well plate. Seed cells onto the coverslips and allow them to adhere and grow to 50-70% confluency.

-

Compound Treatment: Treat the cells with the HIF stabilizer at the desired concentration for 4-8 hours. Include a vehicle control.

-

Fixation: Aspirate the medium and gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-HIF-1α primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. HIF-1α stabilization and nuclear translocation will be observed as an increase in fluorescence intensity within the nucleus of treated cells compared to control cells.

Quantitative PCR (qPCR) of HIF Target Genes

This assay quantifies the transcriptional upregulation of HIF target genes in response to HIF stabilizer treatment.

Materials:

-

HepG2, HK-2, or other suitable cell line

-

Multi-well tissue culture plates

-

HIF stabilizer compounds

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HIF target genes (e.g., VEGFA, EPO, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with HIF stabilizer compounds at various concentrations for 6-24 hours.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the cDNA template.

-

Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples.

-

Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).

-

Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

Present the data as fold induction over the vehicle control.

-

Application Notes and Protocols for In Vitro Experimental Design Using N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction